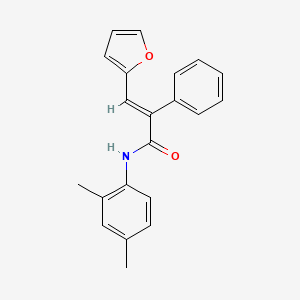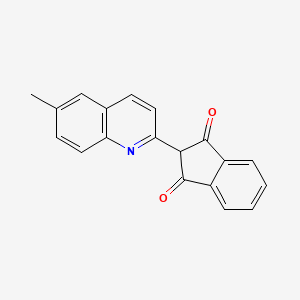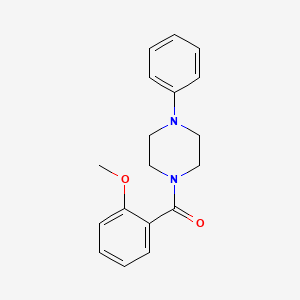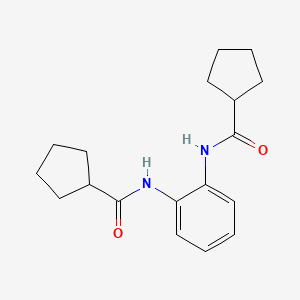![molecular formula C17H25NO2 B5781286 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine, also known as IPPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPAM belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has shown potential therapeutic applications in several scientific research studies. It has been found to exhibit analgesic properties and has been studied as a potential treatment for chronic pain. In addition, this compound has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as arthritis. This compound has also been studied for its potential use as a local anesthetic and has been found to be effective in reducing pain and inflammation in animal models.
Mécanisme D'action
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine is not fully understood, but it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. This receptor is involved in the regulation of pain and is the target of several pain medications such as morphine and fentanyl. This compound has been found to have a high affinity for the mu-opioid receptor and has been shown to produce analgesia in animal models.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and produce local anesthesia. In addition, this compound has been found to have a low potential for abuse and dependence, making it a potentially safer alternative to other opioid medications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has several advantages for use in lab experiments. It is easy to synthesize and produces high yields of pure compound. In addition, this compound has a low potential for abuse and dependence, making it a safer alternative to other opioid medications. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine. One area of research could focus on the development of new analogs of this compound with improved analgesic properties and reduced potential for abuse and dependence. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on the development of new delivery methods for this compound, such as transdermal patches or inhalation, to improve its efficacy and safety.
Méthodes De Synthèse
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine involves the reaction of 4-isopropylphenol with acetyl chloride in the presence of a base such as sodium hydroxide to form 4-isopropylphenyl acetate. The resulting compound is then reacted with 4-methylpiperidine in the presence of a catalyst such as palladium on carbon to yield this compound. This synthesis method has been reported in several scientific research studies and has been found to be effective in producing high yields of pure this compound.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)15-4-6-16(7-5-15)20-12-17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCARPVULLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
